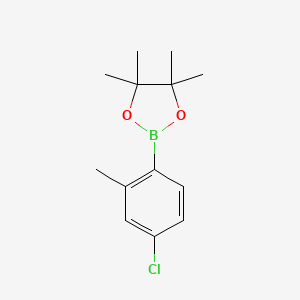

4-Chloro-2-methylphenylboronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJGXUGXNRWECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030832-75-7 | |

| Record name | 4-Chloro-2-methylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-methylphenylboronic acid pinacol ester chemical properties

An In-Depth Technical Guide to 4-Chloro-2-methylphenylboronic acid Pinacol Ester for Advanced Chemical Synthesis

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the strategic construction of carbon-carbon bonds is a foundational pillar. Among the myriad of tools available to the contemporary chemist, organoboron reagents stand out for their versatility, stability, and functional group tolerance.[1] This guide focuses on a specific, yet highly valuable building block: This compound (CAS No: 1030832-75-7).

This compound has emerged as a crucial intermediate, primarily leveraged for its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4] The presence of the chloro and methyl substituents on the phenyl ring provides chemists with strategic tools to modulate steric and electronic properties, influencing the biological activity and physical characteristics of the target molecules. The pinacol ester moiety, in comparison to the free boronic acid, imparts enhanced stability, making the reagent easier to handle, store, and purify while often providing higher yields in coupling reactions.[5][6]

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, reactivity, synthesis, and application of this versatile reagent. We will explore not just the "what" but the "why" behind its utility, grounded in established chemical principles and supported by practical, field-proven protocols.

Core Chemical & Physical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in any synthetic campaign. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1030832-75-7 | [7] |

| Molecular Formula | C₁₃H₁₈BClO₂ | [8] |

| Molecular Weight | 252.54 g/mol | [8] |

| Appearance | White to off-white solid/powder | [9] |

| Melting Point | Not consistently reported; varies by purity. | |

| Boiling Point | Not specified; decomposition may occur at high temperatures. | [7] |

| Solubility | Soluble in organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and Diethyl Ether.[5] | [5] |

The structure features a phenyl ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. The boronic acid functional group is protected as a pinacol ester, forming a five-membered dioxaborolane ring. This cyclic ester structure significantly reduces the compound's polarity and susceptibility to dehydration-driven trimerization (formation of boroxines), which can be a complication with free boronic acids.[5]

Reactivity, Stability, and Mechanistic Considerations

Stability and Handling

The pinacol ester group confers considerable stability to the boronic acid moiety.[5] However, it is not entirely inert. Like most boronic esters, this compound is susceptible to hydrolysis, which cleaves the ester to release the free boronic acid and pinacol.[5][6][10] This process can be accelerated by the presence of water, especially under acidic or basic conditions.[6]

Key Handling Insights:

-

Work Environment: Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[11][12]

-

Moisture: Use anhydrous solvents and inert atmospheres (e.g., Argon or Nitrogen) for reactions to prevent premature hydrolysis, which can affect reaction stoichiometry and yield.[6]

-

Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents, acids, and bases.[13][14] Refrigeration (2-8°C) is often recommended for long-term storage.[8][12]

The Suzuki-Miyaura Coupling: A Cornerstone Application

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a C-C bond between the boron-substituted carbon of the ester and an electrophilic carbon, typically from an aryl or vinyl halide (or triflate).[4][15]

The generally accepted catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic ester (Ar²) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which is believed to form a more nucleophilic "ate" complex with the boron atom.

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.

Synthesis and Experimental Protocols

General Synthesis of Arylboronic Acid Pinacol Esters

While users typically purchase this reagent, understanding its synthesis is valuable. A common and robust method involves the direct esterification of the corresponding boronic acid with pinacol.[16][17] This is often performed in an organic solvent with a dehydrating agent, such as magnesium sulfate, to drive the equilibrium towards the ester product.[17]

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative example and may require optimization based on the specific aryl bromide used.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

Procedure:

-

Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2-3 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%) followed by the anhydrous solvent.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery and Agrochemicals

The structural motif provided by this compound is a valuable component in the synthesis of biologically active molecules. The specific substitution pattern can be crucial for achieving desired potency and pharmacokinetic properties.

-

Pharmaceutical Intermediates: Boronic acids and their esters are fundamental building blocks in medicinal chemistry for creating complex molecules with potential therapeutic applications.[1][9]

-

Agrochemicals: This reagent is also used in the synthesis of advanced herbicides and pesticides. For instance, related compounds like 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters are key intermediates in the preparation of 6-(poly-substituted aryl)-4-aminopicolinate compounds, which are effective herbicides.[18] The chloro-methylphenyl moiety can be part of a larger molecular scaffold designed to interact with specific biological targets in weeds or pests.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. The primary hazards are related to inhalation, skin contact, and eye contact.[11]

| Hazard Information | Precautionary Statements |

| Signal Word: Warning[11][14] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[11] |

| Hazard Statements: | P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][14] |

| H302: Harmful if swallowed.[11] | P302 + P352: IF ON SKIN: Wash with plenty of water.[11] |

| H312: Harmful in contact with skin.[11] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

| H315: Causes skin irritation.[14] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11] |

| H319: Causes serious eye irritation.[14] | P402 + P404: Store in a dry place. Store in a closed container.[11] |

| H332: Harmful if inhaled.[11] | P501: Dispose of contents/container to an approved waste disposal plant.[11] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[13][19]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[11][19]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[11][14][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Conclusion

This compound stands as a testament to the enabling power of modern chemical reagents. Its enhanced stability over the free boronic acid, combined with the strategic placement of chloro and methyl groups, makes it an exceptionally useful and versatile building block for complex organic synthesis. Its central role in Suzuki-Miyaura coupling reactions allows for the efficient and predictable construction of biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, empowers researchers to fully harness its synthetic potential, accelerating innovation in chemical and life sciences.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 1030832-75-7 [chemicalbook.com]

- 8. clearsynth.com [clearsynth.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. keyorganics.net [keyorganics.net]

- 12. aaronchem.com [aaronchem.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google Patents [patents.google.com]

- 19. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 4-Chloro-2-methylphenylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Boronic Acid Pinacol Esters in Modern Synthesis

In the landscape of modern organic chemistry, particularly in the realm of carbon-carbon bond formation, boronic acids and their derivatives stand out for their remarkable utility and versatility. Among these, boronic acid pinacol esters have gained significant prominence due to their enhanced stability, ease of handling, and broad reactivity, especially in palladium-catalyzed cross-coupling reactions. This guide focuses on a specific, yet highly relevant, building block: 4-Chloro-2-methylphenylboronic acid pinacol ester. Its unique substitution pattern—a chlorine atom, a methyl group, and the boronic ester functionality on an aromatic ring—makes it a valuable synthon for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

This document serves as a comprehensive technical resource for researchers and professionals in drug development and chemical synthesis. It provides an in-depth exploration of the core attributes of this compound, from its fundamental physicochemical properties to detailed, field-proven protocols for its synthesis and application in the widely utilized Suzuki-Miyaura coupling reaction. The causality behind experimental choices is elucidated to provide not just a methodology, but a deeper understanding of the chemical principles at play.

Physicochemical and Safety Profile

This compound, also known as 2-(4-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a white to off-white solid at room temperature. The pinacol ester group confers greater stability compared to the corresponding boronic acid, making it less prone to dehydration and protodeboronation, which simplifies storage and handling.[1] However, like other boronic esters, it is sensitive to hydrolysis, particularly under strongly acidic or basic aqueous conditions.[1]

Data Presentation: Core Properties

| Property | Value | Source(s) |

| Molecular Weight | 252.55 g/mol | [2] |

| Molecular Formula | C₁₃H₁₈BClO₂ | [2] |

| CAS Number | 1030832-75-7 | [2] |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, chloroform, and diethyl ether. | [1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed under an inert atmosphere. Recommended storage at 2-8°C for long-term stability. | [3] |

Safety and Handling Considerations:

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from analogous phenylboronic acid pinacol esters indicate that it should be handled with care in a laboratory setting.[4][5] It may cause skin and eye irritation, and potentially respiratory tract irritation if inhaled.[5] Therefore, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide (in this case, 1-chloro-4-iodo-2-methylbenzene or a similar precursor) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Experimental Workflow: Miyaura Borylation

Caption: Workflow for the synthesis of this compound via Miyaura borylation.

Detailed Step-by-Step Methodology: Synthesis Protocol

This protocol is adapted from established procedures for Miyaura borylation reactions.[6]

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-iodo-2-methylbenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Causality: Potassium acetate acts as a mild base, which is crucial to facilitate the transmetalation step without promoting premature Suzuki coupling of the product.[6] Bis(pinacolato)diboron is the boron source, and a slight excess ensures complete conversion of the aryl halide.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv), and anhydrous dioxane as the solvent.

-

Causality: Pd(dppf)Cl₂ is a robust and commonly used catalyst for this transformation, tolerant of a wide range of functional groups. Dioxane is an excellent solvent for solubilizing the reactants and withstanding the required reaction temperatures.

-

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and high functional group tolerance.[7]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction using the title compound.

Detailed Step-by-Step Methodology: Application Protocol

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings involving arylboronic acid pinacol esters.[7][8]

-

Reaction Setup: To a round-bottom flask, add this compound (1.2 equiv), the desired aryl halide (e.g., an aryl bromide, 1.0 equiv), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Causality: A slight excess of the boronic ester is often used to ensure the complete consumption of the more valuable or complex aryl halide. Pd(PPh₃)₄ is a common and effective Pd(0) catalyst for this reaction.

-

-

Solvent and Base: Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃).

-

Causality: The aqueous base is essential for the activation of the boronic ester and the transmetalation step in the catalytic cycle. The biphasic solvent system facilitates the interaction of all components.

-

-

Inert Atmosphere and Reaction: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Then, heat the reaction to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction's completion via TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Separate the organic layer, and wash it successively with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo. The crude biaryl product can then be purified by recrystallization or flash column chromatography to yield the final product.

Conclusion and Future Outlook

This compound is a robust and versatile building block for synthetic chemistry. Its enhanced stability over the free boronic acid, combined with its predictable reactivity in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the synthesis of complex organic molecules. The detailed protocols provided herein for its synthesis via Miyaura borylation and its application in Suzuki-Miyaura coupling offer a practical guide for researchers. The mechanistic insights behind each step are intended to empower scientists to not only replicate these procedures but also to adapt and innovate upon them for their specific synthetic challenges. As the demand for novel pharmaceuticals and materials continues to grow, the strategic use of well-designed synthons like this boronic ester will undoubtedly play a pivotal role in advancing the frontiers of chemical science.

References

- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 2. This compound | 1030832-75-7 [chemicalbook.com]

- 3. 4-(Hydroxymethyl)phenylboronic acid pinacol ester 97 302348-51-2 [sigmaaldrich.com]

- 4. fishersci.fr [fishersci.fr]

- 5. aaronchem.com [aaronchem.com]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to 4-Chloro-2-methylphenylboronic acid pinacol ester

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Chloro-2-methylphenylboronic acid pinacol ester. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind spectral interpretations and provides field-proven methodologies for data acquisition and analysis, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound, with the CAS number 1030832-75-7, is a vital building block in modern organic synthesis.[1][2][3][4][5][6] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester group enhances the stability and handling of the otherwise labile boronic acid, making it a preferred reagent in multi-step synthetic campaigns.[7]

A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous identification of reaction products. This guide addresses the analytical challenges associated with pinacolboronate esters, such as their susceptibility to hydrolysis, and provides robust protocols to ensure data integrity.

Molecular Structure and Key Physicochemical Properties

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Aromatic Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Substituents on the ring B [label="B", pos="0,2.5!"]; Cl [label="Cl", pos="0,-2.5!", fontcolor="#34A853"]; C_Me [label="C", pos="1.74,1!", fontcolor="#EA4335"]; H_Me1 [label="H", pos="2.2,1.5!", fontcolor="#EA4335"]; H_Me2 [label="H", pos="2.2,0.5!", fontcolor="#EA4335"]; H_Me3 [label="H", pos="1.5,1.5!", fontcolor="#EA4335"];

// Aromatic Hydrogens H3 [label="H", pos="-1.74,-0.5!"]; H5 [label="H", pos="1.74,-0.5!"]; H6 [label="H", pos="-1.74,0.5!"];

// Pinacol Ester Group O1 [label="O", pos="-0.8,3.2!"]; O2 [label="O", pos="0.8,3.2!"]; C_p1 [label="C", pos="-1.2,4!"]; C_p2 [label="C", pos="1.2,4!"]; C_Me_p1 [label="C", pos="-2,4.5!"]; H_Me_p1_1 [label="H", pos="-2.5,4.8!"]; H_Me_p1_2 [label="H", pos="-1.8,5!"]; H_Me_p1_3 [label="H", pos="-2.2,4!"]; C_Me_p2 [label="C", pos="-0.8,4.8!"]; H_Me_p2_1 [label="H", pos="-0.3,5.1!"]; H_Me_p2_2 [label="H", pos="-1.3,5.1!"]; H_Me_p2_3 [label="H", pos="-0.6,4.3!"]; C_Me_p3 [label="C", pos="2,4.5!"]; H_Me_p3_1 [label="H", pos="2.5,4.8!"]; H_Me_p3_2 [label="H", pos="1.8,5!"]; H_Me_p3_3 [label="H", pos="2.2,4!"]; C_Me_p4 [label="C", pos="0.8,4.8!"]; H_Me_p4_1 [label="H", pos="0.3,5.1!"]; H_Me_p4_2 [label="H", pos="1.3,5.1!"]; H_Me_p4_3 [label="H", pos="0.6,4.3!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- B; C4 -- Cl; C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3;

C3 -- H3; C5 -- H5; C6 -- H6;

B -- O1; B -- O2; O1 -- C_p1; O2 -- C_p2; C_p1 -- C_p2; C_p1 -- C_Me_p1; C_p1 -- C_Me_p2; C_p2 -- C_Me_p3; C_p2 -- C_Me_p4;

C_Me_p1 -- H_Me_p1_1; C_Me_p1 -- H_Me_p1_2; C_Me_p1 -- H_Me_p1_3; C_Me_p2 -- H_Me_p2_1; C_Me_p2 -- H_Me_p2_2; C_Me_p2 -- H_Me_p2_3; C_Me_p3 -- H_Me_p3_1; C_Me_p3 -- H_Me_p3_2; C_Me_p3 -- H_Me_p3_3; C_Me_p4 -- H_Me_p4_1; C_Me_p4 -- H_Me_p4_2; C_Me_p4 -- H_Me_p4_3;

} enddot Figure 1. Molecular structure of this compound.

| Property | Value | Source |

| CAS Number | 1030832-75-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₈BClO₂ | [1][2] |

| Molecular Weight | 252.55 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections provide predicted ¹H and ¹³C NMR data for this compound, based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the phenyl ring, and the methyl groups of the pinacol ester.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~7.6 | d | 1H | Ar-H | The proton ortho to the boronic ester is expected to be the most deshielded aromatic proton. |

| ~7.2 | d | 1H | Ar-H | The proton meta to the boronic ester and ortho to the chlorine is predicted in this region. |

| ~7.1 | dd | 1H | Ar-H | The proton meta to both the boronic ester and the chlorine atom. |

| ~2.5 | s | 3H | Ar-CH₃ | The chemical shift for a methyl group on an aromatic ring is typically in this range. |

| ~1.3 | s | 12H | C(CH₃)₂ | The twelve equivalent protons of the four methyl groups on the pinacol moiety give a characteristic sharp singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~142 | Ar-C | Aromatic carbon attached to the methyl group. |

| ~136 | Ar-C | Aromatic carbon attached to the chlorine atom. |

| ~134 | Ar-CH | Aromatic methine carbon ortho to the boronic ester. |

| ~130 | Ar-C | Aromatic carbon attached to the boronic ester (often broad due to quadrupolar relaxation of boron). |

| ~128 | Ar-CH | Aromatic methine carbon meta to the boronic ester. |

| ~126 | Ar-CH | Aromatic methine carbon meta to the boronic ester. |

| ~84 | O-C(CH₃)₂ | The quaternary carbons of the pinacol ester. |

| ~25 | O-C(CH₃)₂ | The methyl carbons of the pinacol ester. |

| ~22 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and generally does not interfere with the signals of interest.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Use a spectral width of approximately 16 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve adequate signal-to-noise, as the natural abundance of ¹³C is low.

-

Use a spectral width of approximately 220 ppm.

-

Employ proton decoupling to simplify the spectrum and enhance signal intensity.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or TMS.

-

Integrate the peaks in the ¹H NMR spectrum.

-

dot graph "nmr_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; prep1 [label="Weigh Sample"]; prep2 [label="Dissolve in CDCl3"]; prep3 [label="Transfer to NMR Tube"]; }

subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; acq1 [label="Insert into Spectrometer"]; acq2 [label="Acquire 1H and 13C Spectra"]; }

subgraph "cluster_proc" { label = "Data Processing"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335"]; proc1 [label="Fourier Transform"]; proc2 [label="Phase and Baseline Correction"]; proc3 [label="Calibrate and Integrate"]; }

prep1 -> prep2 -> prep3 -> acq1 -> acq2 -> proc1 -> proc2 -> proc3; } enddot Figure 2. A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, B-O, and C-O bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3000-2850 | C-H stretch | Aliphatic C-H bonds of the methyl and pinacol groups. |

| ~1600, ~1475 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1350-1300 | B-O stretch | Characteristic strong absorption for the boronic ester. |

| ~1140 | C-O stretch | C-O bonds of the pinacol ester. |

| ~850 | C-Cl stretch | Carbon-chlorine bond. |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum to identify the key functional groups.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Observations in the Mass Spectrum:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (252.55 g/mol ) should be observed. Due to the presence of chlorine, an isotopic pattern (M⁺ and M+2⁺) in an approximate 3:1 ratio is expected.

-

Fragmentation: Common fragmentation patterns for pinacol boronic esters may involve the loss of methyl groups or parts of the pinacol moiety.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern.

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters:

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose structures for the major fragment ions.

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data based on sound chemical principles and analogous compounds with detailed, practical experimental protocols, this document serves as a valuable resource for researchers in synthetic and analytical chemistry. The provided methodologies are designed to be self-validating, ensuring the generation of high-quality, reliable data for this important synthetic building block.

References

- 1. CAS 1030832-75-7 | 6760-5-07 | MDL MFCD18729895 | 4-Chloro-2-methylphenylboronic acid, pinacol ester | SynQuest Laboratories [synquestlabs.com]

- 2. 1030832-75-7 | MFCD18729895 | this compound [aaronchem.com]

- 3. This compound | 1030832-75-7 [chemicalbook.com]

- 4. This compound-景明化工股份有限公司 [echochemical.com]

- 5. This compound CAS#: 1030832-75-7 [m.chemicalbook.com]

- 6. 1030832-75-7 | this compound | Boroncore [boroncore.com]

- 7. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

An In-depth Technical Guide to the Purity Analysis of 4-Chloro-2-methylphenylboronic acid Pinacol Ester

Introduction

4-Chloro-2-methylphenylboronic acid pinacol ester is a vital reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the creation of complex molecules for pharmaceuticals and agrochemicals.[1] The purity of this boronic ester is of paramount importance as impurities can significantly impact reaction efficiency, yield, and the safety of the final product.[1][2] This guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals.

The inherent challenge in the analysis of boronic acid pinacol esters lies in their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid.[3][4][5][6] This instability necessitates carefully designed analytical methods to ensure accurate and reliable purity assessment.[4][5]

The Critical Role of Purity in Drug Development

In the pharmaceutical industry, the control of impurities in starting materials and intermediates is a critical regulatory requirement.[7][8][9][10] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[8][10][11] Impurities can have unintended pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final drug product.[2] Therefore, robust analytical methods for purity determination are not just a matter of quality control but a fundamental aspect of patient safety.[7]

Analytical Strategies for Purity Determination

A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity analysis of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purity analysis of organic compounds. However, the analysis of boronic acid pinacol esters by RP-HPLC is complicated by their potential for on-column hydrolysis to the corresponding boronic acid.[3][4][5][12][13] This can lead to inaccurate purity assessments. To overcome this challenge, specific strategies and optimized methods are required.

-

Minimizing On-Column Hydrolysis: The choice of stationary phase and mobile phase composition is critical to minimize the hydrolysis of the pinacol ester during analysis.[4][12][13] Studies have shown that columns with low residual silanol activity, such as the Waters XTerra MS C18, can significantly reduce on-column hydrolysis.[4][12][13][14]

-

Mobile Phase Optimization: The presence of acidic modifiers like formic acid in the mobile phase can influence the rate of hydrolysis.[4][12] In some cases, using a mobile phase without a pH modifier can be beneficial.[4][12][13] For highly reactive boronic esters, unconventional approaches such as using a highly basic mobile phase (pH 12.4) with an ion-pairing reagent have been successful.[3]

-

Sample Diluent: The choice of sample diluent is crucial for maintaining the stability of the boronic ester before injection. Aprotic solvents like acetonitrile (ACN) and tetrahydrofuran (THF) are generally preferred over protic solvents like methanol or aqueous mixtures, which can cause significant hydrolysis.[4][5][14]

This protocol is designed to minimize on-column hydrolysis and provide accurate purity determination.

| Parameter | Condition |

| Column | Waters XTerra MS C18, 4.6 x 50 mm |

| Column Temperature | 35°C |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 2 µL |

| Autosampler Temperature | 4°C |

| Detection Wavelength | 220 nm (DAD) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0.0 | |

| 0.4 | |

| 5.4 | |

| 7.0 | |

| 7.2 | |

| 10.0 |

Source: Adapted from Kumar, A., et al. (2014). Journal of Liquid Chromatography & Related Technologies.[13]

Caption: Workflow for the HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive technique suitable for the analysis of volatile and thermally stable impurities. While the pinacol ester itself may not be ideal for direct GC analysis due to potential degradation, GC-MS is invaluable for identifying and quantifying volatile organic impurities that may be present from the synthesis process.[3]

A novel GC-MS approach has been developed for the analysis of suspected mutagenic impurities like bis(pinacolato)diboron (BPD) in active pharmaceutical ingredients (APIs).[15]

| Parameter | Condition |

| GC System | Agilent 7890B |

| MS Detector | Agilent 5977A |

| Column | (Specify appropriate column, e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 2 mL/min |

| Oven Program | Initial: 80°C, hold 3 min; Ramp: 15°C/min to 250°C, hold 5 min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (100:1) |

Source: Adapted from Li, Y., et al. (2021). LCGC International.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool

NMR spectroscopy is an indispensable tool for both structural elucidation and quantitative purity determination (qNMR).[4][16][17] ¹H NMR can provide a direct measure of purity without the need for a reference standard of the analyte itself, by using a certified internal standard.[18]

-

Primary Ratio Method: qNMR is a primary ratio method of measurement, meaning it can provide highly accurate and traceable results.

-

Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, which can aid in the identification of impurities.

-

Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered if necessary.

¹⁹F NMR has also emerged as a powerful technique for the chiral analysis of organoboron compounds, offering high resolution and sensitivity.[16][17]

Caption: Interrelation of analytical techniques for a comprehensive purity assessment.

Impurity Profiling and Regulatory Compliance

Impurity profiling is the systematic identification and quantification of all potential impurities in a drug substance.[9] The ICH Q3A guideline provides a framework for controlling impurities in new drug substances.[8][10][11]

Common Potential Impurities in this compound:

-

Starting Materials: Unreacted starting materials from the synthesis process.

-

By-products: Compounds formed from side reactions during synthesis.

-

Degradation Products: Primarily the corresponding boronic acid due to hydrolysis.[3][4][5][6]

-

Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.[8]

A thorough understanding of the synthetic route is crucial for predicting potential impurities.[11] For instance, the synthesis of arylboronic acid pinacol esters often involves the reaction of an arylboronic acid with pinacol.[19]

Method Validation: Ensuring Reliability and Accuracy

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[7][20][21] It is a regulatory requirement and ensures the reliability and accuracy of the analytical data.[7][20]

Key Validation Parameters (as per ICH Q2(R1)):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity analysis of this compound requires a strategic and well-validated analytical approach. By understanding the inherent instability of the molecule and employing optimized HPLC, GC-MS, and NMR methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products. A comprehensive understanding of regulatory guidelines and a commitment to rigorous method validation are paramount in this endeavor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ijdra.com [ijdra.com]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 8. jpionline.org [jpionline.org]

- 9. Ich guidelines for impurity profile [wisdomlib.org]

- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 11. fda.gov [fda.gov]

- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. rsc.org [rsc.org]

- 20. particle.dk [particle.dk]

- 21. wjarr.com [wjarr.com]

A Technical Guide to 4-Chloro-2-methylphenylboronic acid pinacol ester: Commercial Availability, Synthesis, and Application

Abstract

This guide provides a comprehensive technical overview of 4-Chloro-2-methylphenylboronic acid pinacol ester, a key building block in modern synthetic chemistry. We will explore its commercial availability, detail a robust synthetic protocol, and discuss its primary applications, particularly in the context of palladium-catalyzed cross-coupling reactions. This document is designed for researchers, chemists, and drug development professionals, offering practical insights into the effective use of this versatile reagent.

Introduction: The Strategic Importance of Substituted Arylboronates

Arylboronic acids and their esters are foundational pillars of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1] Among the vast library of available boronates, substituted arylboronates like this compound offer unique advantages. The pinacol ester functional group enhances stability compared to the free boronic acid, making the compound less susceptible to dehydration and protodeboronation, which simplifies handling and storage.[2][3] The specific substitution pattern—a chloro group at the 4-position and a methyl group at the 2-position—provides distinct electronic and steric properties. This allows for regioselective synthesis and introduces functionalities that can be used in subsequent reaction steps, making it a highly valuable intermediate in the synthesis of complex pharmaceuticals and advanced materials.[4]

Commercial Sourcing and Availability

This compound is readily accessible from several major chemical suppliers, ensuring a reliable supply chain for research and development activities. Purity, cost, and available quantities can vary, necessitating careful consideration during procurement.

| Supplier | Catalog Number | Purity | Common Quantities |

| Sigma-Aldrich | Not directly found, related compounds available | ≥97% | 1g, 5g |

| Fisher Scientific | AC446770050 (Acros Organics) | 98% | 5g, 25g, 100g |

| Combi-Blocks | PN-8932 (related structure) | >95% | Custom quantities |

| Frontier Specialty Chemicals | F36226 (related structure) | 98% | Custom quantities |

| Shanghai Aladdin | C128373 | 98% | 1g, 5g, 25g |

Note: This table is a representative sample. Researchers should verify current catalog numbers, availability, and pricing directly with the suppliers.

Synthesis: A Modern Metal-Free Approach from Arylamines

While commercially available, an in-house synthesis can be advantageous for specific research needs or large-scale campaigns. A contemporary and efficient method involves a metal-free Sandmeyer-type borylation of the corresponding arylamine. This approach avoids residual palladium or other transition metals, which can be critical in pharmaceutical synthesis.[5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of arylboronic pinacol esters from arylamines.[5]

-

Diazotization: In a well-ventilated fume hood, dissolve 4-chloro-2-methylaniline (1.0 eq) in a suitable solvent mixture (e.g., acetonitrile and water) in a flask cooled to 0 °C. Add tert-butyl nitrite (1.5 eq) dropwise while maintaining the temperature. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Borylation: In a separate flask, add bis(pinacolato)diboron (B₂pin₂) (1.2 eq) and a radical initiator such as 4,4'-azobis(4-cyanovaleric acid) to a solvent like DMSO.

-

Reaction: Slowly add the freshly prepared diazonium salt solution to the borylation mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Once the reaction is complete, quench the mixture with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Synthetic Workflow Diagram

Caption: Metal-free synthesis of the target boronic ester.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic ester and an organic halide (or triflate), and it is a cornerstone of modern drug discovery and materials science.[1] The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of reactants.

The 4-chloro-2-methylphenyl moiety can be coupled with various aryl, heteroaryl, or vinyl halides to construct complex biaryl structures, which are prevalent in many marketed drugs.

Generalized Suzuki-Miyaura Reaction Pathway

Caption: Key components of the Suzuki-Miyaura reaction.

Conclusion

This compound is a strategically important and highly versatile building block for organic synthesis. Its enhanced stability over the corresponding boronic acid simplifies its use in the lab, while its commercial availability makes it readily accessible. The existence of robust and modern synthetic methods further enhances its utility. As demonstrated, its primary role in Suzuki-Miyaura cross-coupling reactions enables the efficient and modular construction of complex molecules, solidifying its place as an indispensable tool for professionals in the pharmaceutical and chemical industries.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 4. scbt.com [scbt.com]

- 5. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 4-Chloro-2-methylphenylboronic Acid Pinacol Ester in Cross-Coupling Reactions

Introduction: A Versatile Reagent for Modern Synthetic Chemistry

4-Chloro-2-methylphenylboronic acid pinacol ester, also known as 2-(4-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key organoboron compound that has become indispensable in the synthesis of complex organic molecules.[1][2] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon (C-C) bonds.[3][4] This reagent is particularly valuable for synthesizing biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5]

The pinacol ester group confers enhanced stability compared to the corresponding free boronic acid, making the reagent easier to handle, store, and amenable to a wider range of reaction conditions, including anhydrous protocols.[3] However, like other boronic esters, it remains susceptible to hydrolysis and care must be taken during reaction setup and work-up.[6] The presence of both an ortho-methyl group and a para-chloro substituent on the phenyl ring introduces specific steric and electronic properties that necessitate carefully optimized reaction conditions for successful cross-coupling. This guide provides an in-depth analysis of these factors and offers detailed protocols for the effective use of this versatile reagent.

The Challenge and Opportunity of a Substituted Arylboronic Ester

The unique substitution pattern of this compound presents both challenges and synthetic opportunities.

-

Steric Hindrance: The ortho-methyl group significantly increases steric bulk around the boronic ester moiety. This can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to the palladium center.[7] Overcoming this steric barrier is paramount for achieving high reaction yields.

-

Electronic Effects: The chlorine atom at the para-position is an electron-withdrawing group, which can influence the nucleophilicity of the aryl ring and its reactivity in the cross-coupling cycle.

Successfully coupling this reagent, especially with other sterically demanding partners or less reactive electrophiles like aryl chlorides, requires a catalyst system specifically designed to handle these challenges. The key lies in the selection of appropriate palladium sources, and more importantly, specialized ligands that can accelerate the key steps of the catalytic cycle.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for this compound, enabling the synthesis of complex biaryl structures.

Mechanistic Considerations for a Hindered Coupling Partner

The catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. For a sterically hindered reagent like this compound, each step requires careful consideration.

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

-

Oxidative Addition: The reaction begins with the insertion of a Pd(0) catalyst into the carbon-halogen bond of the coupling partner (e.g., an aryl chloride). For less reactive aryl chlorides, this step can be rate-limiting. The use of bulky, electron-rich phosphine ligands is crucial as they stabilize the Pd(0) center and promote this step.[8]

-

Transmetalation: The base activates the boronic ester, facilitating the transfer of the 4-chloro-2-methylphenyl group to the palladium(II) complex. The steric hindrance from the ortho-methyl group can slow this step considerably.[7] A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required, and anhydrous conditions can be beneficial to prevent competitive protodeboronation.[9]

-

Reductive Elimination: This final step forms the new C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands also accelerate this step, preventing side reactions and promoting the release of the final biaryl product.[8]

Recommended Catalyst Systems for Hindered Couplings

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for coupling sterically hindered substrates such as this compound, especially with aryl chlorides.[8] Advanced catalyst systems are required, typically involving a palladium precursor and a specialized ligand.

| Catalyst Component | Recommended Examples | Rationale for Use |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable sources of palladium that are reduced in situ to the active Pd(0) species.[8] |

| Ligands | Buchwald Biarylphosphines: - XPhos- SPhos- RuPhos | These are bulky and electron-rich ligands that are highly effective for activating C-Cl bonds and facilitating reductive elimination for sterically demanding substrates.[7] |

| Base | K₃PO₄, Cs₂CO₃, KF | Strong bases are needed to facilitate the transmetalation of the hindered boronic ester. The choice of base can be solvent-dependent.[8] |

| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Aprotic solvents are generally preferred. Often, a small amount of water is added when using inorganic bases, but anhydrous conditions can minimize side reactions like protodeboronation.[8][9] |

Detailed Experimental Protocols

The following protocols are designed as robust starting points for researchers. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrate combinations.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol outlines a general procedure for the coupling of this compound with a generic aryl bromide.

Figure 2: Workflow for Suzuki-Miyaura Coupling with an Aryl Bromide.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylidenacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 1.5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.03 mmol, 3 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄; 2.0 mmol, 2.0 equiv, finely powdered)

-

Anhydrous Toluene (5 mL)

Procedure:

-

Vessel Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₃PO₄.

-

Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos ligand.

-

Solvent Addition: Add degassed, anhydrous toluene via syringe.

-

Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100 °C. Monitor the reaction progress by TLC or GC-MS until the limiting reagent is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Optimized Suzuki-Miyaura Coupling with a Challenging Aryl Chloride

Coupling with aryl chlorides is more demanding due to the strength of the C-Cl bond. This protocol utilizes a robust pre-catalyst and slightly more forcing conditions.[8]

Materials:

-

Aryl Chloride (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

XPhos Pd G3 (a palladacycle precatalyst; 0.02 mmol, 2 mol%)

-

Cesium Carbonate (Cs₂CO₃; 2.5 mmol, 2.5 equiv, finely powdered)

-

Anhydrous 1,4-Dioxane (5 mL)

Procedure:

-

Vessel Preparation: To an oven-dried reaction vial, add the aryl chloride, this compound, and finely powdered Cs₂CO₃.

-

Inert Atmosphere: Seal the vial, then evacuate and backfill with Argon three times.

-

Catalyst Addition: Under a positive flow of Argon, add the XPhos Pd G3 precatalyst.

-

Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring to 110 °C. Monitor the reaction progress by TLC or GC-MS (typically requires 18-36 hours).

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Troubleshooting and Self-Validation

A successful cross-coupling reaction is self-validating through the isolation and characterization of the expected product in good yield. However, several side reactions can occur.

| Problem | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Temperature too low. | Use a fresh, high-quality palladium precatalyst and ligand. Switch to a stronger base (e.g., from K₃PO₄ to Cs₂CO₃). Increase the reaction temperature in 10 °C increments. Ensure all reagents are dry and the solvent is anhydrous. |

| Protodeboronation | Presence of water with a strong base. | Switch to anhydrous conditions. Use a milder base like potassium fluoride (KF) if compatible with the aryl halide's reactivity. |

| Homocoupling of Boronic Ester | Presence of oxygen; Inefficient transmetalation. | Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Optimize the ligand-to-palladium ratio to favor cross-coupling. |

| Hydrodehalogenation of Aryl Halide | β-hydride elimination from catalyst complex; Presence of a hydrogen source. | This is less common with aryl halides but can occur. Ensure the system is anhydrous and consider a different ligand that promotes reductive elimination more effectively. |

Conclusion

This compound is a powerful reagent for the synthesis of sterically hindered and electronically modulated biaryl compounds. Its successful application in Suzuki-Miyaura cross-coupling hinges on the rational selection of a catalyst system capable of overcoming the steric hindrance imposed by its ortho-methyl group and activating challenging electrophiles like aryl chlorides. The use of bulky, electron-rich biarylphosphine ligands in conjunction with appropriate bases and solvents, as detailed in the provided protocols, offers a reliable pathway for researchers to leverage this versatile building block in pharmaceutical and materials science discovery.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. orgsyn.org [orgsyn.org]

Application Notes & Protocols: Advanced Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chloro-2-methylphenylboronic Acid Pinacol Ester

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-methylphenylboronic acid pinacol ester with various aryl halides. The focus is on overcoming the inherent challenge of activating the inert C-Cl bond to synthesize valuable biaryl compounds, which are pivotal scaffolds in medicinal chemistry and materials science.[1][2][3][4][5]

Scientific Foundation: Mechanism and Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organoboron species and an organohalide.[1] While highly effective, the coupling of aryl chlorides presents a significant hurdle due to the strength and low reactivity of the carbon-chlorine bond compared to its bromide or iodide counterparts.[2][6] This necessitates the use of highly active and specialized palladium catalyst systems.

The use of a pinacol boronic ester, such as this compound, offers advantages over the corresponding boronic acid, primarily through enhanced stability, which helps to mitigate common side reactions like protodeboronation.[3][7][8]

The Catalytic Cycle: A Deeper Look

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species. Understanding each step is critical for troubleshooting and optimization.[1][6][9][10]

-

Oxidative Addition: This is the rate-determining step for aryl chlorides.[1][6] The active Pd(0) catalyst inserts into the aryl-chlorine bond of the coupling partner, forming a Pd(II) intermediate. The high energy barrier of this step requires a highly electron-rich palladium center to facilitate the reaction.[2][11]

-

Transmetalation: The organic moiety from the boronic ester is transferred to the palladium(II) complex. This step is activated by a base, which converts the boronic ester into a more nucleophilic boronate "ate" complex, thereby facilitating the transfer of the aryl group to the palladium atom.[1][8][12]

-

Reductive Elimination: The final step involves the coupling of the two organic groups attached to the palladium center. This forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6][9]

Catalyst System Selection: The Key to Success

The judicious choice of the palladium precursor, ligand, and base is paramount for successfully coupling an unreactive electrophile like an aryl chloride.

Palladium Precursors

Commonly used precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6] Palladium(II) sources like Pd(OAc)₂ are reduced in situ by ligands or other reaction components to generate the active Pd(0) species.

The Decisive Role of Ligands

For activating C-Cl bonds, the ligand is the most critical component. The goal is to create a highly reactive, electron-rich, and sterically accessible catalyst.

-

Expertise & Experience: Field-proven success relies on ligands that are both electron-rich and sterically bulky . Electron-donating ligands increase the electron density on the palladium atom, making it more nucleophilic and promoting the difficult oxidative addition step.[2][6][11][13] Steric bulk facilitates the formation of highly reactive, coordinatively unsaturated 14-electron L₁Pd(0) complexes and accelerates the final reductive elimination.[13]

-

Recommended Ligand Classes:

-

Buchwald-Type Biaryl Phosphines: These are the gold standard for challenging couplings. Ligands such as SPhos , XPhos , and RuPhos have demonstrated exceptional performance in activating aryl chlorides due to their optimal balance of steric and electronic properties.[2][13][14][15]

-

Bulky Dialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective but can be more sensitive to air.[12][16]

-

N-Heterocyclic Carbenes (NHCs): These represent another class of powerful, electron-rich ligands that can effectively promote the reaction.[12][17]

-

Base and Solvent System

The base is essential for activating the boronic ester in the transmetalation step. For challenging couplings with aryl chlorides, stronger inorganic bases are often required.

-

Base: Potassium phosphate (K₃PO₄) is a highly effective and commonly used base. Other options include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[6][12][13]

-

Solvent: Anhydrous, polar aprotic solvents are preferred. Common choices include 1,4-dioxane , toluene , or tetrahydrofuran (THF) , often with a small amount of water to aid in dissolving the base.[3]

Data Summary: Typical Reaction Parameters

The following table summarizes validated starting conditions for the Suzuki-Miyaura coupling of aryl chlorides. Optimization may be required based on the specific aryl halide coupling partner.

| Component | Recommended Reagents | Molar Ratio (vs. Aryl Halide) | Typical Concentration | Temperature (°C) |

| Aryl Halide | Limiting Reagent | 1.0 equiv | 0.1 - 0.5 M | 80 - 110 |

| Boronic Ester | This compound | 1.1 - 1.5 equiv | - | - |

| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 2 mol % | - | - |

| Ligand | SPhos or XPhos | 2 - 4 mol % | - | - |

| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv | - | - |

| Solvent | 1,4-Dioxane or Toluene | - | - | - |

Detailed Experimental Protocol

This protocol provides a trusted, step-by-step methodology for a representative coupling reaction. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials and Equipment

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv, finely ground and dried)

-

Anhydrous 1,4-Dioxane (5-10 mL, degassed)

-

Schlenk flask with a magnetic stir bar

-

Standard laboratory glassware for work-up and purification

-

Inert gas supply (Argon or Nitrogen)

Reaction Workflow

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Inerting: Seal the flask, and carefully evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[18]

-

Solvent Addition: Add degassed, anhydrous 1,4-dioxane (5-10 mL) to the flask via syringe.

-

Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[19][20][21][22]

-

Reaction Quench and Work-up: Once the starting material is consumed (typically 4-24 hours), remove the flask from the heat and allow it to cool to room temperature.

-

Filtration: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.[23]

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[23]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[23]

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl product.[23][24][25]

Field Insights & Troubleshooting

-

Low Conversion: If the reaction stalls, consider increasing the temperature in 10 °C increments or switching to a stronger base like Cs₂CO₃. A higher catalyst loading (e.g., 3-5 mol%) may also be beneficial.

-

Protodeboronation Side Product: The appearance of 3-chlorotoluene indicates the premature cleavage of the C-B bond. This can be mitigated by ensuring truly anhydrous conditions and using the boronic ester as close to its purchase or preparation as possible.[3][7]

-

Homocoupling Side Product: The formation of a symmetrical biaryl from the boronic ester coupling with itself can occur at high temperatures or with overly active catalysts.[8][26] If this is a major issue, reducing the reaction temperature or catalyst loading may help.

-

Difficult Purification: If the product and starting aryl halide have very similar Rf values on TLC, making chromatographic separation challenging, experimenting with different eluent systems (e.g., dichloromethane/methanol or ether/hexanes) is advised.[24]

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 20. azom.com [azom.com]

- 21. shoko-sc.co.jp [shoko-sc.co.jp]

- 22. benchchem.com [benchchem.com]

- 23. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 24. reddit.com [reddit.com]

- 25. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Application Notes & Protocols: Strategic Use of 4-Chloro-2-methylphenylboronic Acid Pinacol Ester in Cross-Coupling Reactions

Introduction: A Versatile Building Block for Complex Architectures